molecular formula C13H15BrN4S B3961732 1-(4-bromophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea

1-(4-bromophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea

Cat. No.: B3961732
M. Wt: 339.26 g/mol
InChI Key: KCPYZIFSVWABFW-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea is an organic compound that features a bromophenyl group, an imidazole ring, and a thiourea moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(3-imidazol-1-ylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4S/c14-11-2-4-12(5-3-11)17-13(19)16-6-1-8-18-9-7-15-10-18/h2-5,7,9-10H,1,6,8H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPYZIFSVWABFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NCCCN2C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea typically involves the reaction of 4-bromoaniline with thiourea and a suitable alkylating agent to introduce the imidazole ring. The reaction conditions may include:

    Solvent: Common solvents such as ethanol or methanol.

    Temperature: Reactions are often carried out at elevated temperatures (e.g., 60-80°C).

    Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This may include continuous flow reactors and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea would depend on its specific biological target. Generally, compounds with thiourea and imidazole moieties can interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromophenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea
  • 1-(4-fluorophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea
  • 1-(4-methylphenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea

Uniqueness

1-(4-bromophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can enhance the compound’s ability to interact with biological targets through halogen bonding and hydrophobic interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-bromophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea

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